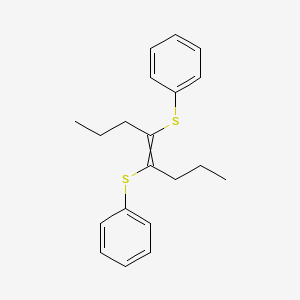
1,1'-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene is an organic compound characterized by the presence of a disulfide linkage between two benzene rings, with an oct-4-ene chain connecting the sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene typically involves the reaction of 4-octene with thiol-containing benzene derivatives under oxidative conditions. The reaction is often carried out in the presence of a catalyst such as iodine or a peroxide to facilitate the formation of the disulfide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitrobenzene or halogenated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and redox regulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene exerts its effects is primarily through its ability to undergo redox reactions. The disulfide bond can be reversibly oxidized and reduced, allowing it to participate in various biochemical processes. This redox activity can modulate the function of proteins and enzymes that contain cysteine residues, thereby influencing cellular signaling pathways and redox homeostasis.
Comparaison Avec Des Composés Similaires
- 1,1’-(Cyclopropylidene-λ4-sulfanediyl)dibenzene
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Ethane-1,1-diyl)-4,4’-(2-methylpropyl)dibenzene
Comparison: Compared to these similar compounds, 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene is unique due to its longer alkene chain, which can impart different physical and chemical properties
Propriétés
Numéro CAS |
669723-25-5 |
|---|---|
Formule moléculaire |
C20H24S2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
5-phenylsulfanyloct-4-en-4-ylsulfanylbenzene |
InChI |
InChI=1S/C20H24S2/c1-3-11-19(21-17-13-7-5-8-14-17)20(12-4-2)22-18-15-9-6-10-16-18/h5-10,13-16H,3-4,11-12H2,1-2H3 |
Clé InChI |
KEDBSQXEDBMOGK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C(CCC)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)

![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
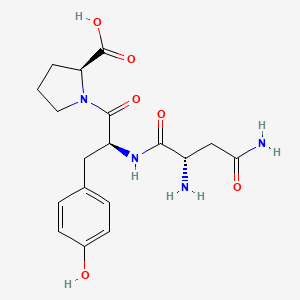
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
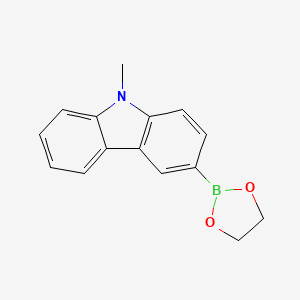
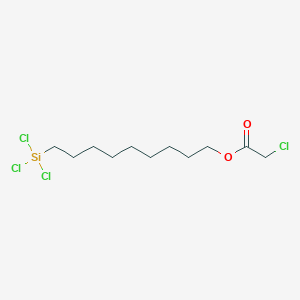
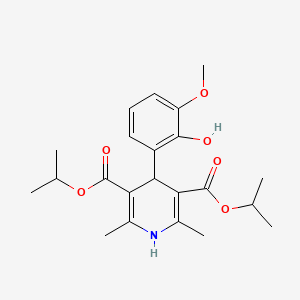
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
